3β-Acetylation Has Negligible Impact on Na+,K+-ATPase Inhibition Potency
In a systematic SAR study, the conversion of gitoxigenin to its 3β-acetate (gitoxigenin 3-acetate) resulted in no change in Na+,K+-ATPase inhibitory activity. The study stated that 'gitoxigenin (2) vs. 3β-acetate 4, no effect' [1]. This directly contrasts with the substantial 9–12-fold activity increase conferred by a 16β-acetate group or the dramatic 30-fold increase from a 16β-formate group, demonstrating that the primary pharmacological driver is at the C16 position, not C3.
| Evidence Dimension | Na+,K+-ATPase inhibitory activity fold-change relative to parent compound |
|---|---|
| Target Compound Data | Activity fold-change of gitoxigenin 3-acetate (4) vs. gitoxigenin (2): ~1-fold (no effect) |
| Comparator Or Baseline | Gitoxigenin 16β-formate (6) vs. gitoxigenin (2): 30-fold increase; Gitoxigenin 16β-acetate (5) vs. gitoxigenin (2): 12-fold increase |
| Quantified Difference | Gitoxigenin 3-acetate shows a ~30-fold lower activity increase compared to the 16β-formate derivative and a ~12-fold lower increase compared to the 16β-acetate derivative. |
| Conditions | Hog kidney Na+,K+-ATPase assay; I50 values confirmed at least three times with results not varying by more than 5%. |
Why This Matters
This is crucial for experimental design: if a researcher requires a cardenolide with minimal deviation from the parent aglycone's ATPase activity, gitoxigenin 3-acetate is the correct choice over highly potentiated 16β-ester analogs, preventing false-positive potency readings.
- [1] Hashimoto, T. et al. (1986) 'Cardiac glycosides. 6. Gitoxigenin C16 acetates, formates, methoxycarbonates, and digitoxosides. Synthesis and Na+,K+-ATPase inhibitory activities', Journal of Medicinal Chemistry, 29(6), pp. 997-1003. doi: 10.1021/jm00156a017. View Source
